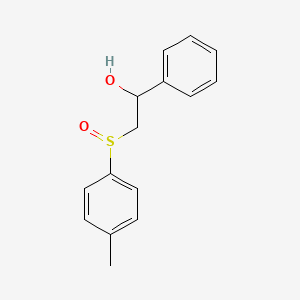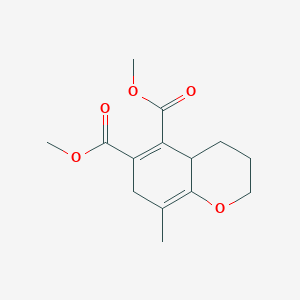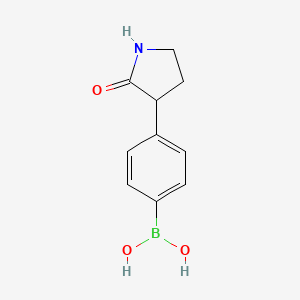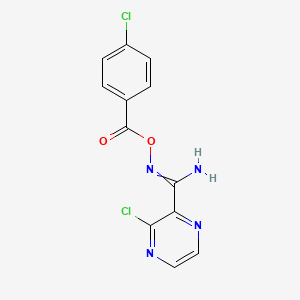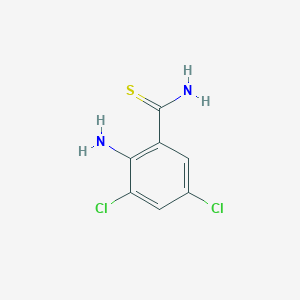
2-Amino-3,5-dichlorobenzene-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3,5-dichloro-benzenecarbothioamide is an organic compound with a molecular formula of C7H6Cl2N2S This compound is characterized by the presence of amino, dichloro, and carbothioamide functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,5-dichloro-benzenecarbothioamide typically involves the reaction of 3,5-dichloroaniline with carbon disulfide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-amino-3,5-dichloro-benzenecarbothioamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3,5-dichloro-benzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, amine derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-amino-3,5-dichloro-benzenecarbothioamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino-3,5-dichloro-benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-4-chlorobenzenecarbothioamide
- 2-amino-5-chlorobenzenecarbothioamide
- 2-amino-3,5-dichlorobenzamide
Uniqueness
2-amino-3,5-dichloro-benzenecarbothioamide is unique due to the presence of both amino and dichloro groups on the benzene ring, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
60878-01-5 |
|---|---|
Formule moléculaire |
C7H6Cl2N2S |
Poids moléculaire |
221.11 g/mol |
Nom IUPAC |
2-amino-3,5-dichlorobenzenecarbothioamide |
InChI |
InChI=1S/C7H6Cl2N2S/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12) |
Clé InChI |
TZRCZJAHHHDJIP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=S)N)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
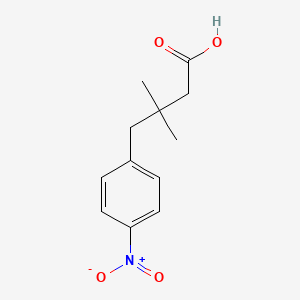
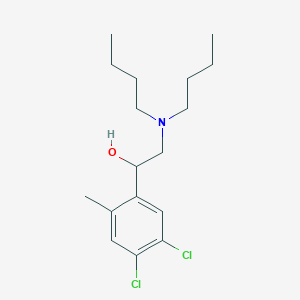
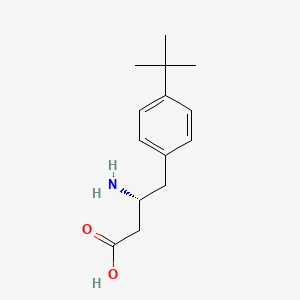

![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)

![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
